![molecular formula C5H11NO3 B3051911 2-Hydroxyethyl dimethylcarbamate CAS No. 3694-86-8](/img/structure/B3051911.png)
2-Hydroxyethyl dimethylcarbamate
Overview
Description
Scientific Research Applications
Carbamate Derivatives in Insecticide Research
Carbamates derived from hydroxyindolines, similar in structure to dialkylaminophenols, have been studied for their potential as insecticides. Initial studies on dimethylcarbamates derived from dialkylaminophenols revealed their effectiveness in inhibiting acetylcholinesterase, although their insecticidal properties were limited. Further modifications led to the discovery of potent, specific aphicides like 4-nitro-2-diethylaminophenyl dimethylcarbamate, demonstrating the potential of dimethylcarbamates in insecticide development (Baillie, 1979).
Hydrolysis and Catalysis
The hydrolysis of insecticides like dimetilan, which contains a N,N-dimethylcarbamate moiety, has been explored for insights into the synergistic effects of metal ions and organic ligands on agrochemical degradation. This research is significant in understanding how dimethylcarbamates interact with environmental factors, potentially impacting their stability and effectiveness (Huang & Stone, 2000).
Anticholinesterase Properties
Several studies have explored the anticholinesterase and insecticidal properties of N-methyl and N,N-dimethylcarbamates. These studies provide insights into the biological activity of these compounds, contributing to a better understanding of their potential applications in pest control and pharmaceuticals (Nikles, 1969).
Metabolic Studies in Insects
Research on the metabolism of dimethylcarbamates in insects, such as cockroaches and house flies, has shed light on how these compounds are processed biologically. This knowledge is crucial for developing more effective insecticides and understanding their environmental impact (Zubairi & Casida, 1965).
Pharmacological Relevance
Dimethylcarbamates have been studied for their interactions with acetylcholinesterase, an enzyme relevant in neuroscience and pharmacology. Understanding these interactions can lead to the development of novel therapeutic agents, particularly in the treatment of diseases involving neurotransmitter dysfunction (Wilson, Harrison, & Ginsburg, 1961).
properties
IUPAC Name |
2-hydroxyethyl N,N-dimethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(2)5(8)9-4-3-7/h7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMLNVLDMRLNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574175 | |
Record name | 2-Hydroxyethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3694-86-8 | |
Record name | 2-Hydroxyethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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